molecular formula C23H23N5 B14966245 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B14966245
M. Wt: 369.5 g/mol
InChI Key: BHSPANLKZGVOIK-UHFFFAOYSA-N
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Description

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in various pharmacological applications, including anticancer and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23N5/c1-3-7-18(8-4-1)15-19-11-13-27(14-12-19)22-21-16-26-28(23(21)25-17-24-22)20-9-5-2-6-10-20/h1-10,16-17,19H,11-15H2

InChI Key

BHSPANLKZGVOIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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